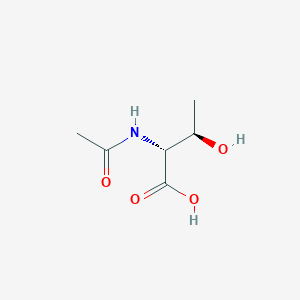
(2R,3R)-2-acetamido-3-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-acetamido-3-hydroxybutanoic acid is a chiral amino acid derivative. It is an important compound in organic chemistry due to its unique stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-acetamido-3-hydroxybutanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as (2R,3R)-tartaric acid.
Amidation: The hydroxyl groups of the tartaric acid are protected, and the carboxylic acid groups are converted to amides using acetic anhydride.
Hydrolysis: The protected hydroxyl groups are then deprotected to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve enzymatic resolution or chiral chromatography to obtain the desired enantiomer in high purity. These methods are scalable and can produce large quantities of the compound for commercial use.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-acetamido-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetamido group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a keto acid.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
(2R,3R)-2-acetamido-3-hydroxybutanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins with specific stereochemistry.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as a resolving agent for racemic mixtures.
Mechanism of Action
The mechanism of action of (2R,3R)-2-acetamido-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-tartaric acid: A precursor in the synthesis of (2R,3R)-2-acetamido-3-hydroxybutanoic acid.
Threonine: An amino acid with a similar structure but different functional groups.
Serine: Another amino acid with a hydroxyl group but lacking the acetamido group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both acetamido and hydroxyl functional groups. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C6H11NO4 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2R,3R)-2-acetamido-3-hydroxybutanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5-/m1/s1 |
InChI Key |
PEDXUVCGOLSNLQ-NQXXGFSBSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)C)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















